

# Crolibulin clinical profile compared to other vascular disrupting agents

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

[Get Quote](#)

## Crolibulin Clinical Profile vs. Other Vascular Disrupting Agents

| Feature                     | Crolibulin                                                                      | Combretastatin A4 Phosphate (CA4P)                                  | DMXAA (ASA404)                                                                                | Plinabulin                                                      |
|-----------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Drug Class                  | Tubulin-binding agent (Colchicine-site inhibitor) [1] [2]                       | Tubulin-binding agent (Colchicine-site inhibitor) [2] [3]           | Flavonoid [2] [3]                                                                             | Tubulin-binding agent [1]                                       |
| Molecular Target            | $\beta$ -tubulin (colchicine binding site) [4] [5]                              | $\beta$ -tubulin (colchicine binding site) [2] [3]                  | Not tubulin; thought to stimulate cytokine release (e.g., TNF- $\alpha$ ) from leukocytes [3] | Tubulin (colchicine binding site) [1]                           |
| Primary Mechanism of Action | Binds tubulin, depolymerizes microtubules → Disrupts endothelial cytoskeleton → | Binds tubulin, depolymerizes microtubules → Alters endothelial cell | Induces inflammatory signaling in host cells → Cytokine-mediated                              | Inhibits tubulin polymerization, causes vascular disruption [1] |

| Feature                                | Crolibulin                                                                              | Combretastatin A4 Phosphate (CA4P)                        | DMXAA (ASA404)                             | Plinabulin                              |
|----------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------|--------------------------------------------|-----------------------------------------|
|                                        | Vascular shutdown [4] [2]                                                               | shape → Vascular shutdown [2] [3]                         | vascular shutdown [3]                      |                                         |
| <b>Key Clinical Trial Phase</b>        | Phase I and Phase I/II (completed for monotherapy and with cisplatin) [1] [5]           | Phase I/II/III [2] [3]                                    | Phase III (development largely halted) [3] | Phase I [1]                             |
| <b>Noted Toxicities</b>                | Cardiovascular toxicity, neurotoxicity [4] [6]                                          | Tumor pain, DLTs at high doses (e.g., bowel ischemia) [2] | Not specified in available results         | Not specified in available results      |
| <b>Imaging Biomarkers for Response</b> | DCE-MRI (reduction in $K^{trans}$ , $v_e$ , $AUC_{90s}$ ), DW-MRI (increase in ADC) [1] | DCE-MRI (reduction in $K^{trans}$ , IAUGC) [2]            | Not specified in available results         | DCE-MRI (reduction in $K^{trans}$ ) [1] |

## Detailed Experimental Data and Protocols

For researchers, the methodologies used to evaluate **crolibulin** in its Phase 1 study provide a model for assessing VDA activity.

### Crolibulin Phase 1 Clinical Study Protocol (NCT00423410)

The following details are summarized from the published study on **crolibulin**, which serves as a template for key experiments in VDA development [1].

- **Study Objective:** To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of **crolibulin** in patients with advanced solid tumors. A secondary objective was to identify imaging biomarkers of dose response [1].
- **Patient Population:** Patients with advanced solid tumors who had failed prior therapy [1].

- **Dosing Regimen:** **Crolibulin** was administered at 13–24 mg/m<sup>2</sup> via 1-hour or 4-hour IV infusion daily for 3 days, repeated every 21 days [1].
- **Key Experimental Methodologies:**
  - **Magnetic Resonance Imaging (MRI):**
    - **Protocol:** Patients underwent **Dynamic Contrast-Enhanced MRI (DCE-MRI)** and **Diffusion-Weighted MRI (DW-MRI)** at baseline and 2–3 days post-**crolibulin** treatment [1].
    - **Data Analysis:** Quantitative parameter maps were generated, including the Extended Tofts Model parameters ( $K^{\text{trans}}$ ,  $v_e$ ,  $v_p$ ), the area-under-the-gadolinium-concentration-curve at 90 seconds ( $\text{AUC}_{90\text{s}}$ ), and the Apparent Diffusion Coefficient (ADC) [1].
    - **Statistical Analysis:** Multivariable linear regression models were used to correlate MRI parameter changes with **crolibulin** pharmacokinetic parameters (plasma drug  $C_{\text{max}}$  and AUC) [1].
  - **Pharmacodynamic Endpoint:** The study identified a strong correlation between higher plasma drug exposure and a combination of 1) a reduction in tumor fraction with high  $\text{AUC}_{90\text{s}}$  and 2) an increase in tumor fraction with low  $v_e$  or low ADC. These findings suggest cell swelling and decreased tumor perfusion post-treatment [1].

## Mechanism of Action Workflow: Tubulin-Binding VDAs vs. Flavonoids

The following diagram illustrates the distinct mechanisms by which the two main classes of VDAs, tubulin-binding agents and flavonoids, induce vascular shutdown in tumors.



Click to download full resolution via product page

## Key Distinctions and Developmental Considerations

- **Mechanistic Clarity vs. Obscurity:** **Crolibulin**'s crystal structure with tubulin provides a rational basis for drug design [4] [5]. In contrast, DMXAA's failure in late-stage trials has been partly attributed to an unclear mechanism and species-specific effects [3].
- **Toxicity Hurdles:** Toxicity, particularly cardiovascular and neurotoxicity, is a noted challenge that has limited the clinical development of **crolibulin** [4] [6].
- **Combination Therapy as a Future Path:** The recognized mechanism of leaving a viable tumor rim suggests VDAs are ideally suited for combination with cytotoxic chemotherapy or radiation, which target the proliferating cells at the periphery [2] [7].

The search results indicate that information on **crolibulin** is primarily from early-phase trials up to 2020. For the most current clinical status, I recommend searching for **NCT00423410** and later trials on [clinicaltrials.gov](https://clinicaltrials.gov).

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Dose–response assessment by quantitative MRI in a phase 1 clinical study of the anti-cancer vascular disrupting agent crolibulin - PMC [ncbi.nlm.nih.gov]
2. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
3. Vascular Disrupting Agent Drug Classes Differ in Effects on ... [journals.plos.org]
4. Molecular mechanism of crolibulin in complex with tubulin ... [sciencedirect.com]
5. Molecular mechanism of crolibulin in complex with tubulin ... [pubmed.ncbi.nlm.nih.gov]
6. Discovery and Optimization of Novel 5-Indolyl-7 ... [nature.com]
7. Vascular-disrupting agents in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Crolibulin clinical profile compared to other vascular disrupting agents]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548140#crolibulin-clinical-profile-compared-to-other-vascular-disrupting-agents>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)